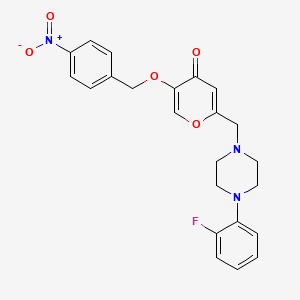
2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-((4-nitrobenzyl)oxy)-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound’s name suggests it’s a pyranone derivative with various functional groups attached, including a fluorophenyl group, a piperazine ring, and a nitrobenzyl group.
Synthesis Analysis
The synthesis would likely involve several steps, starting with the formation of the pyranone ring, followed by the addition of the various functional groups.Molecular Structure Analysis
The structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying how the compound reacts with various reagents, and under different conditions.Physical And Chemical Properties Analysis
This would involve determining properties like melting point, boiling point, solubility, etc.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has demonstrated various methods for synthesizing related compounds, highlighting the flexibility and potential for customization of these molecules for specific scientific applications. For instance, the synthesis of pyrazine and pyrazolo derivatives through reactions involving piperazine-2,5-diones and the creation of benzylpiperazine-based edaravone derivatives for neuroprotective activities (Blake et al., 1972; Gao et al., 2022).
Antimicrobial Applications
Novel derivatives of related compounds have shown significant antimycobacterial activity against various strains of Mycobacterium tuberculosis, suggesting potential use in treating mycobacterial infections. The modification of the piperazine moiety in these compounds has been a focus to enhance their biological activity and reduce toxicity (Dinakaran et al., 2008; Bobesh et al., 2016).
Anticancer Applications
Several studies have focused on the anticancer activities of compounds containing the piperazine moiety, with specific emphasis on their potential to inhibit cancer cell growth and proliferation. These compounds have been evaluated for their cytotoxic potency against liver cancer cell lines and other human carcinoma cell lines, indicating a promising avenue for the development of new cancer therapies (Ouf et al., 2014; Naito et al., 2005).
Enzymatic Inhibition
Compounds related to the specified chemical structure have shown efficacy as inhibitors of specific enzymes, such as DNA gyrase and MurB, which are crucial for bacterial growth and survival. This suggests potential applications in the design of antibacterial agents targeting resistant bacterial strains (Dinakaran et al., 2008; Mekky et al., 2020).
Safety And Hazards
Safety data would likely come from material safety data sheets (MSDS), which are often available for known compounds.
Direcciones Futuras
This would involve speculating on potential applications for the compound, based on its structure and properties.
Propiedades
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-[(4-nitrophenyl)methoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O5/c24-20-3-1-2-4-21(20)26-11-9-25(10-12-26)14-19-13-22(28)23(16-31-19)32-15-17-5-7-18(8-6-17)27(29)30/h1-8,13,16H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZKAYWVIXMBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-((4-nitrobenzyl)oxy)-4H-pyran-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-Bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2447452.png)
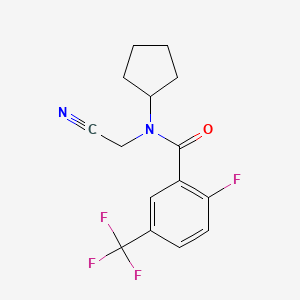
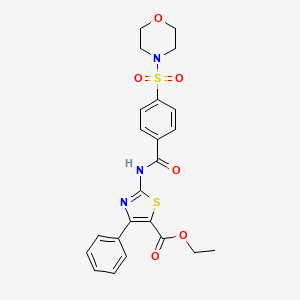
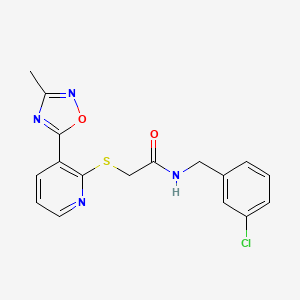
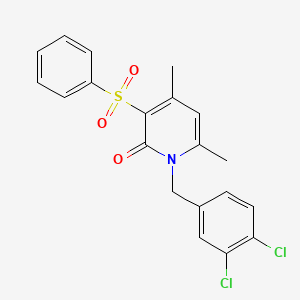
![[8,8-Dimethyl-9-(3-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbut-2-enoate](/img/structure/B2447460.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2447462.png)
![4-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2447463.png)
![2-(chloromethyl)-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2447464.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide](/img/structure/B2447465.png)
![4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B2447467.png)
![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2447469.png)
![N-[(2,4-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2447470.png)
![Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2447471.png)